6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one
Description
Contextualization within 1,3-Dioxin-4-one Chemistry
6-Ethyl-2,2-dimethyl- cymitquimica.comsigmaaldrich.comdioxin-4-one belongs to the family of 1,3-dioxin-4-ones, a class of heterocyclic compounds characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3, and a ketone group at position 4. The general structure of 1,3-dioxin-4-ones incorporates a vinyl ether moiety, which is part of an ester group, contributing to their unique reactivity.
The chemistry of 1,3-dioxin-4-ones is well-exemplified by the closely related and extensively studied analogue, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, also known as the diketene-acetone adduct. chemicalbook.com This family of compounds is recognized for its thermal lability, often undergoing retro-Diels-Alder reactions upon heating to generate highly reactive ketene (B1206846) intermediates. researchgate.net This behavior is central to their utility in organic synthesis.
The substitution at the C6 position, as with the ethyl group in 6-Ethyl-2,2-dimethyl- cymitquimica.comsigmaaldrich.comdioxin-4-one, influences the specific nature of the ketene generated and, consequently, the products of subsequent reactions. The 2,2-dimethyl substitution provides stability to the dioxinone ring, making these compounds convenient to handle at room temperature compared to their un-gem-disubstituted counterparts.
Below is a data table outlining the key properties of 6-Ethyl-2,2-dimethyl- cymitquimica.comsigmaaldrich.comdioxin-4-one.
| Property | Value |
| CAS Number | 72324-46-0 sigmaaldrich.com |
| Molecular Formula | C8H12O3 chemscene.com |
| Molecular Weight | 156.18 g/mol chemscene.com |
| Canonical SMILES | CCC1=CC(=O)OC(C)(C)O1 |
| InChI Key | Not readily available |
Significance as a Versatile Synthetic Building Block and Precursor
The primary significance of 6-Ethyl-2,2-dimethyl- cymitquimica.comsigmaaldrich.comdioxin-4-one in organic synthesis lies in its function as a stable and manageable precursor to a reactive ketene species, specifically propionylketene. This in situ generation of ketene circumvents the challenges associated with handling the unstable and often toxic ketene gas directly. chemicalbook.com
The synthetic utility of 1,3-dioxin-4-ones, and by extension the 6-ethyl derivative, is broad. They are widely employed in acetoacetylation reactions with a variety of nucleophiles. acs.org For instance, their reaction with alcohols and amines provides a straightforward route to β-keto esters and β-keto amides, respectively. chemicalbook.com These products are themselves valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. researchgate.net
The general reaction scheme involves the thermal or acid-catalyzed decomposition of the dioxinone to generate the corresponding acylketene, which is then trapped by a nucleophile. In the case of 6-Ethyl-2,2-dimethyl- cymitquimica.comsigmaaldrich.comdioxin-4-one, the generated propionylketene can react with an alcohol (ROH) to yield an ethyl 3-oxopentanoate (B1256331) derivative.
The versatility of this class of compounds is further demonstrated by their participation in cycloaddition reactions and their use in the synthesis of various heterocyclic systems. For example, the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with isocyanates has been shown to produce 1,3-oxazine derivatives. wmich.edu It is anticipated that 6-Ethyl-2,2-dimethyl- cymitquimica.comsigmaaldrich.comdioxin-4-one would undergo similar transformations, providing access to a diverse range of heterocyclic structures.
The table below summarizes some of the key synthetic applications of 1,3-dioxin-4-one derivatives, which are applicable to 6-Ethyl-2,2-dimethyl- cymitquimica.comsigmaaldrich.comdioxin-4-one.
| Reaction Type | Reactant | Product |
| Acetoacetylation | Alcohols | β-Keto Esters chemicalbook.com |
| Acetoacetylation | Amines | β-Keto Amides chemicalbook.com |
| Cycloaddition | Isocyanates | 1,3-Oxazine derivatives wmich.edu |
| Precursor to | Heat | Acylketenes researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethyl-2,2-dimethyl-1,3-dioxin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-6-5-7(9)11-8(2,3)10-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYAGWPOZQFMQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC(O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449123 | |
| Record name | 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72324-46-0 | |
| Record name | 6-ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Ethyl 2,2 Dimethyl 1 2 Dioxin 4 One and Its Analogs
Strategies for 1,3-Dioxin-4-one Ring Construction
The fundamental approach to constructing the 2,2-disubstituted-1,3-dioxin-4-one ring involves the cycloaddition of a ketone with an acylketene. For the target molecule, this would conceptually involve the reaction between propionylketene and acetone (B3395972). However, the high reactivity and instability of simple acylketenes necessitate the use of more stable synthetic equivalents and precursors.
Diketene (B1670635) is the dimer of ketene (B1206846) and a fundamental building block in organic chemistry. However, it is a toxic and lachrymatory liquid, prompting the development of safer and more convenient solid or liquid equivalents. The most prominent substitute is 2,2,6-trimethyl-4H-1,3-dioxin-4-one, also known as the diketene-acetone adduct. wmich.edu This compound is a stable, crystalline solid that serves as a synthetic equivalent for acetylketene upon thermal decomposition. sigmaaldrich.comacs.org
The synthesis of 6-substituted 1,3-dioxin-4-ones, like the ethyl variant, follows a similar logic, utilizing precursors that can generate the corresponding substituted acylketene. sigmaaldrich.com These reactions typically involve heating a suitable precursor to generate the acylketene in situ, which is then trapped by a ketone like acetone.
Several classes of compounds serve as precursors for the synthesis of the 1,3-dioxin-4-one ring system. The choice of precursor often depends on the desired substitution pattern and the required reaction conditions.
Key precursors include:
β-Keto acids: The thermal decomposition of certain β-keto acids in the presence of a ketone can yield 1,3-dioxin-4-ones. For instance, heating acetyl Meldrum's acid yields 2,2,6-trimethyl-1,3-dioxin-4-one.
β-Ketothioesters: In a milder approach, silver(I) activation of β-ketothioesters in the presence of a ketone can produce 1,3-dioxin-4-ones at room temperature. This method is believed to proceed through an acylketene intermediate.
Acid Halides and Furanones: Acylketenes can also be generated from the dehydrohalogenation of acyl chlorides or the thermolysis of furan-2,3-diones, which are then trapped by ketones to form the dioxinone ring. sigmaaldrich.com
Table 1: Precursors and Methods for 1,3-Dioxin-4-one Synthesis
| Precursor Class | General Method | Key Features | Reference |
|---|---|---|---|
| β-Keto Acids (e.g., Acetyl Meldrum's Acid) | Thermal decomposition in the presence of a ketone (e.g., acetone). | Generates acylketene in situ for cycloaddition. | |
| β-Ketothioesters | Silver(I) activation in the presence of a ketone. | Allows for milder, room-temperature synthesis. | |
| Diketene | Reaction with a ketone (e.g., acetone), often with an acid catalyst. | Direct but involves a hazardous reagent. | wmich.edu |
| Acid Halides / Furanones | Generation of acylketene via elimination or thermolysis, followed by ketone trapping. | Provides alternative routes to acylketene intermediates. | sigmaaldrich.com |
The compound 2,2,6-trimethyl-1,3-dioxin-4-one is arguably the most well-studied and widely used member of this class. acs.org It is synthesized by the acid-catalyzed reaction of diketene with acetone. wmich.edu Its primary application is as a stable and convenient precursor for acetylketene. sigmaaldrich.com Upon heating to temperatures typically above 120°C, it undergoes a retro-Diels-Alder reaction to release acetone and generate acetylketene. sigmaaldrich.com This in situ generation allows for controlled reactions with a wide array of nucleophiles. The well-established reactivity of this trimethyl derivative serves as a foundational model for understanding the synthesis and reaction pathways of other 6-substituted analogs, including 6-ethyl-2,2-dimethyl- google.comdioxin-4-one.
Precursors and Starting Materials in Dioxinone Synthesis
Targeted Functionalization and Derivatization Approaches
Once the 1,3-dioxin-4-one ring is formed, its synthetic utility is primarily realized through reactions that leverage its structure, particularly through the generation of acylketenes or through direct chemical modification.
While the primary method for introducing a substituent at the 6-position is through the selection of the appropriate acylketene precursor during ring formation, subsequent functionalization is also a possibility in related systems. The parent 4H-1,3-dioxin ring can undergo metalation followed by alkylation, demonstrating its capacity to act as a β-acyl vinyl anion equivalent. This indicates that the ring possesses protons that can be abstracted to form a nucleophilic species capable of reacting with electrophiles. Furthermore, the broader chemistry of 1,3-dicarbonyl compounds includes various C-alkylation strategies, often involving the formation of an enolate followed by reaction with an alkyl halide.
The most significant role of 1,3-dioxin-4-ones in synthetic chemistry is their function as generators of acylketene intermediates. sigmaaldrich.com The thermolysis of 6-ethyl-2,2-dimethyl- google.comdioxin-4-one would cause a retro-[4+2] cycloaddition, breaking the ring to form acetone and the highly reactive propionylketene.
This intermediate is a powerful electrophile and can be trapped by a diverse range of nucleophiles to create complex molecules. For example:
Reaction with Alcohols: Trapping with an alcohol (R'-OH) yields a β-keto ester.
Reaction with Amines: Trapping with a primary or secondary amine (R'R''NH) yields a β-keto amide.
Cycloaddition Reactions: Acylketenes can also participate in [4+2] cycloaddition reactions with various dienophiles, such as isocyanates, to form different heterocyclic systems like 1,3-oxazin-4-ones. sigmaaldrich.com
This strategy allows for the two-step synthesis of various propionylacetic acid derivatives from a single, stable precursor, highlighting the synthetic power and versatility of the 6-ethyl-2,2-dimethyl- google.comdioxin-4-one scaffold.
Table 2: Chemical Compounds Mentioned
| Common Name | IUPAC Name | Molecular Formula |
|---|---|---|
| 6-Ethyl-2,2-dimethyl- google.comdioxin-4-one | 6-Ethyl-2,2-dimethyl-4H-1,3-dioxin-4-one | C₈H₁₂O₃ |
| 2,2,6-Trimethyl-1,3-dioxin-4-one | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | C₇H₁₀O₃ |
| Diketene | 4-Methyleneoxetan-2-one | C₄H₄O₂ |
| Acetone | Propan-2-one | C₃H₆O |
| Acetylketene | 1-Oxobut-1-en-3-one | C₄H₄O₂ |
| Propionylketene | 1-Oxopent-1-en-3-one | C₅H₆O₂ |
| Meldrum's Acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione | C₆H₈O₄ |
Optimization of Reaction Conditions and Synthetic Efficiency
The efficient synthesis of 6-ethyl-2,2-dimethyl- mdpi.comnih.govdioxin-4-one and its analogs, which are derivatives of Meldrum's acid, is highly dependent on the careful optimization of various reaction parameters. Research into the synthesis of these and structurally related compounds has demonstrated that factors such as the choice of catalyst, solvent, base, temperature, and reaction time can significantly influence reaction outcomes, including yield and selectivity.
A fundamental approach to synthesizing the core 2,2-dimethyl-1,3-dioxin-4-one structure involves the condensation of a β-keto acid with acetone and acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. jst.go.jpchemicalbook.com An alternative method utilizes isopropenyl acetate (B1210297) with sulfuric acid. jst.go.jp Starting from this foundational chemistry, further modifications and optimizations are crucial for preparing substituted analogs like 6-ethyl-2,2-dimethyl- mdpi.comnih.govdioxin-4-one.
Systematic optimization studies for analogous heterocyclic syntheses often involve screening different bases, solvents, and catalysts to maximize product yield. For instance, in the synthesis of zwitterionic pyridinium-cyanopropenides, various bases and solvents were evaluated, with triethylamine (B128534) (Et3N) in ethanol (B145695) under reflux conditions providing the highest yield and shortest reaction time. researchgate.net This systematic approach is directly applicable to improving the synthesis of Meldrum's acid derivatives.
The following data tables, derived from optimization studies on related compounds, illustrate the impact of varying reaction conditions on synthetic efficiency.
Table 1: Optimization of Base and Solvent for a Model Reaction researchgate.net
| Entry | Base | Solvent | Conditions | Yield (%) |
| 1 | NaH | EtOH | Reflux | Low |
| 2 | Na₂CO₃ | EtOH | Reflux | Low |
| 3 | i-Pr₂NEt | EtOH | Reflux | Low |
| 4 | Et₃N | EtOH | Reflux | 92 |
| 5 | Et₃N | MeOH | Reflux | 85 |
| 6 | Et₃N | CH₃CN | Reflux | No Reaction |
This table showcases the critical role of the base and solvent system. The combination of a moderately strong organic base (Et₃N) and a protic solvent (EtOH) proved most effective, while other bases gave low yields and an aprotic solvent like acetonitrile (B52724) (CH₃CN) failed to promote the reaction. researchgate.net
Table 2: Optimization of Conditions for a Palladium-Catalyzed Cascade Reaction researchgate.net
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | DIPEA | DMF | 50 | 45 |
| 2 | PdCl₂(dppf) | DIPEA | DMF | 50 | 52 |
| 3 | PdCl₂(PPh₃)₂ | DIPEA | DMF | 50 | 85 |
| 4 | PdCl₂(PPh₃)₂ | DBU | DMF | 50 | 73 |
| 5 | PdCl₂(PPh₃)₂ | Et₃N | DMF | 50 | 68 |
| 6 | PdCl₂(PPh₃)₂ | DIPEA | DMSO | 50 | 82 |
| 7 | PdCl₂(PPh₃)₂ | DIPEA | CH₃CN | 50 | 23 |
| 8 | PdCl₂(PPh₃)₂ | DIPEA | THF | 50 | <10 |
This dataset demonstrates the optimization of a more complex transformation. The choice of palladium catalyst had a significant effect, with PdCl₂(PPh₃)₂ being superior. researchgate.net Among the bases tested, DIPEA provided the highest yield. researchgate.net The solvent also played a crucial role; polar aprotic solvents like DMF and DMSO were highly effective, whereas acetonitrile (CH₃CN) and tetrahydrofuran (B95107) (THF) resulted in much lower yields, likely due to poor substrate solubility. researchgate.net
Further research has highlighted the importance of temperature and reaction time. For the silver(I)-promoted oxidative coupling of related phenylpropanoids, optimizing the reaction time from 20 hours down to 4 hours was achieved without a significant loss of conversion or selectivity, while also reducing the formation of undesired byproducts. scielo.br The reaction temperature was also a key variable, with reflux conditions often proving most efficient. scielo.br
In some syntheses of Meldrum's acid derivatives, specific catalysts are employed to achieve high yields. For example, the synthesis of certain vanillidene Meldrum's acid derivatives in absolute ethanol was successfully catalyzed by (PhNH₃)₂CuCl₄, resulting in good to excellent yields ranging from 54% to 92%. mdpi.com The alkylation of the C5 position of the Meldrum's acid ring, a common strategy for introducing substituents, has been optimized using various conditions, including potassium carbonate in DMF or potassium carbonate with a phase transfer catalyst in chloroform. clockss.org
Ultimately, achieving high synthetic efficiency for 6-ethyl-2,2-dimethyl- mdpi.comnih.govdioxin-4-one and its analogs requires a multi-faceted approach. The optimization of catalysts, solvents, bases, and temperature is essential to maximize yields, minimize reaction times, and ensure the selective formation of the desired product. The principles derived from studies on related Meldrum's acid derivatives provide a clear roadmap for developing robust and efficient synthetic protocols.
Reaction Pathways and Mechanistic Studies of 6 Ethyl 2,2 Dimethyl 1 2 Dioxin 4 One
Cycloaddition Reactions Involving Dioxinones
The primary mode of reactivity for 1,3-dioxin-4-ones involves their thermal decomposition to form acylketenes. These intermediates readily participate in cycloaddition reactions with a range of unsaturated partners.
[2+4] Cycloadditions with Imines and Carbodiimides
The reaction of 2,2,6-substituted-1,3-dioxin-4-ones with imines provides a direct route to six-membered nitrogen-containing heterocycles. Studies on the closely related 2,2,6-trimethyl-1,3-dioxin-4-one demonstrate that upon heating with N-benzylideneaniline, a [4+2] cycloaddition occurs between the in situ generated acetylketene and the imine. frontiersin.org This reaction proceeds via a concerted or stepwise pathway where the acylketene acts as the 4π component and the C=N bond of the imine serves as the 2π component.
While direct studies on 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one are not extensively documented, its reaction with imines is expected to follow an analogous pathway, yielding corresponding 1,3-oxazine derivatives. lookchem.com The reaction mechanism involves the thermal generation of propanoylketene, which is then trapped by the imine.
Research on the reactions of 2,2,6-trimethyl-1,3-dioxin-4-one with isocyanate derivatives has been conducted, which can be considered analogous to reactions with carbodiimides due to the presence of the cumulative double bond system. nih.gov These reactions typically require heating and result in the formation of cycloadducts. lookchem.comnih.gov
Formation of Dihydro-1,3-oxazin-4-one Adducts
A significant outcome of the reaction between 2,2,6-substituted-1,3-dioxin-4-ones and imines is the formation of 2,3-dihydro-1,3-oxazin-4-one (B11721308) derivatives. frontiersin.org For instance, heating 2,2,6-trimethyl-1,3-dioxin-4-one with N-benzylidenealkylamines leads to the corresponding 3-alkyl-2-phenyl-6-methyl-2,3-dihydro-1,3-oxazin-4-ones. frontiersin.org The reaction is generally performed by heating the dioxinone and the imine, often without a solvent. lookchem.com
This transformation serves as a reliable method for the synthesis of the 1,3-oxazine core structure. The substitution pattern of the final product is determined by the substituents on both the dioxinone and the imine.
| Reactant 1 | Reactant 2 | Product | Reference |
| 2,2,6-Trimethyl-1,3-dioxin-4-one | N-Benzylideneaniline | 3,4-Dihydro-6-methyl-2,3-diphenyl-2H-1,3-oxazin-4-one | frontiersin.org |
| 2,2,6-Trimethyl-1,3-dioxin-4-one | N-Benzylidenealkylamines | 3-Alkyl-6-methyl-2-phenyl-2,3-dihydro-1,3-oxazin-4-one | frontiersin.org |
Ring Transformation and Rearrangement Reactions
Beyond simple cycloadditions, the acylketene intermediate derived from 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one can undergo more complex transformations, leading to a variety of nitrogen heterocycles.
Conversion to Nitrogen Heterocycles
The versatility of the acylketene intermediate allows for its conversion into various nitrogen-containing ring systems. The reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with N-(1-phenylethylidene)aniline, for example, yields 6-methyl-1,2-diphenyl-4(1H)-pyridone instead of the expected 1,3-oxazine. frontiersin.org This suggests that the initial cycloadduct can undergo rearrangement and elimination to form a more stable aromatic pyridone system. Furthermore, the reaction of 2,2-dimethyl-1,3-dioxin-4-ones with ammonia (B1221849) can lead to 3-amino-2-alkenamides, which can be further cyclized to form pyrimidin-4-ones. nih.gov
Pathways to 1,3-Oxazine-2,4-diones
The synthesis of 1,3-oxazine-2,4-diones can be achieved through the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with isocyanate derivatives. lookchem.comnih.gov This reaction involves heating one equivalent of the dioxinone with an excess of an alkyl or aryl isocyanate at temperatures between 130-165°C. lookchem.com The likely mechanism involves the formation of the acylketene, which then undergoes a cycloaddition reaction with the isocyanate. This process provides a pathway to these dione (B5365651) structures, which are of interest in medicinal and agricultural chemistry. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |
| 2,2,6-Trimethyl-1,3-dioxin-4-one | Phenyl isocyanate | 130-165 °C | 1,3-Oxazine-2,4-dione derivative | lookchem.com |
| 2,2,6-Trimethyl-1,3-dioxin-4-one | Alkyl isocyanates | 130-165 °C | 1,3-Oxazine-2,4-dione derivative | lookchem.com |
Generation of Pyrimidine (B1678525) and Pyridopyrimidine Systems
The generation of pyrimidines from 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one is a plausible transformation, proceeding through the propanoylketene intermediate. Acylketenes are known to react with N-C-N synthons like amidines, urea (B33335), and guanidine (B92328) to form the pyrimidine core. nih.govderpharmachemica.com The general and widely used method for constructing a pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment (which can be supplied by the acylketene) with an amidine or urea derivative. nih.gov For example, the reaction would involve the nucleophilic attack of the amidine onto the ketene (B1206846) carbonyl, followed by cyclization and dehydration to yield the substituted pyrimidine.
While this pathway is well-established for various 1,3-dicarbonyl equivalents, specific studies detailing the reaction of 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one to form pyrimidines are not extensively reported in the literature. However, the known reactivity of the parent dioxinone systems strongly supports this transformation.
Thermal Cyclization Mechanisms
The thermal behavior of 6-alkyl-2,2-dimethyl-1,3-dioxin-4-ones is characterized by their ability to undergo retro-Diels-Alder reactions, leading to the formation of highly reactive acylketene intermediates. In the case of 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one, heating is expected to induce the elimination of acetone (B3395972), generating ethylketene. This transient species is a key intermediate that can subsequently undergo intramolecular cyclization.
Studies on analogous 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones have demonstrated their thermal cyclization to form 4-hydroxy-2-pyrones in high yields. nih.govresearchgate.net This transformation proceeds through the generated acylketene, which then undergoes an intramolecular condensation. For 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one, the analogous thermal treatment would likely lead to the formation of 6-ethyl-4-hydroxy-2-pyrone. The proposed mechanism involves the tautomerization of the ethylketene intermediate to a vinylketene, followed by a 6-pi electrocyclization and subsequent tautomerization to the stable pyrone ring system.
Nucleophilic Attack and Subsequent Reactions
The electrophilic nature of the carbonyl group and the latent acylketene functionality within the 1,3-dioxin-4-one ring make it susceptible to attack by various nucleophiles.
Reactions with Amines and Substituted Amines
The reactions of 2,2,6-trimethyl-1,3-dioxin-4-one with amines and their derivatives have been extensively investigated and provide a strong basis for predicting the reactivity of its 6-ethyl counterpart. lookchem.com Upon heating, the dioxinone serves as a precursor to acetylketene, which readily reacts with amines. lookchem.com Similarly, 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one is expected to generate ethylketene, which can then be trapped by amines to yield various products.
Primary and secondary amines typically react with the acylketene intermediate to form the corresponding β-ketoamides. For instance, the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with aryl-substituted imines at elevated temperatures (120–135°C) has been shown to produce 1,3-oxazin-4-ones and benzylidene acetoacetamides. lookchem.com It is proposed that the reaction proceeds via either a [4+2] cycloaddition (1,4-cycloaddition) or a [2+2] cycloaddition (1,2-cycloaddition) of the in situ generated acetylketene with the imine. lookchem.com
Based on these findings, the reaction of 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one with an amine, such as aniline, is expected to yield N-phenyl-3-oxopentanamide. The reaction conditions would likely involve heating the reactants in a suitable solvent.
Table 1: Predicted Products from the Reaction of 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one with Various Amines
| Amine | Predicted Product |
| Aniline | N-phenyl-3-oxopentanamide |
| Benzylamine | N-benzyl-3-oxopentanamide |
| Diethylamine | N,N-diethyl-3-oxopentanamide |
Acetoacetylation Capabilities
The 2,2,6-trimethyl-4H-1,3-dioxin-4-one is widely recognized as a convenient and safer alternative to diketene (B1670635) for acetoacetylation reactions. nih.gov This reactivity stems from its thermal decomposition to acetylketene, which is a potent acetylating agent. It is highly probable that 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one would exhibit analogous behavior as a propionylacetylating agent.
Upon thermal activation, 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one would generate ethylketene, which can then react with nucleophiles such as alcohols and phenols to yield the corresponding β-keto esters. This reaction provides a straightforward method for the introduction of a 3-oxopentanoyl group into various molecules. For example, the reaction with ethanol (B145695) would be expected to produce ethyl 3-oxopentanoate (B1256331).
Fragmentation and Decomposition Pathways
The thermal decomposition of 2,2,6-trimethyl-4H-1,3-dioxin-4-one has been studied kinetically and spectroscopically, confirming the generation of acetylketene through the elimination of acetone. acs.org A similar primary decomposition pathway is expected for 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one, which would lead to the formation of ethylketene and acetone.
Table 2: Predicted Primary Decomposition Products of 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one
| Precursor Compound | Primary Decomposition Products |
| 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one | Ethylketene + Acetone |
Further fragmentation of the ethylketene intermediate could occur under more strenuous conditions, such as in a mass spectrometer. The fragmentation would likely involve the loss of carbon monoxide to form a propyl radical cation, or rearrangement and cleavage to yield smaller charged fragments. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) would be a valuable technique to elucidate the detailed fragmentation patterns of this compound. ifremer.fr
Computational and Theoretical Investigations of 1,3 Dioxin 4 One Systems
Quantum Chemical Approaches to Molecular Structure Elucidation
Quantum chemical calculations are fundamental to determining the three-dimensional structure of molecules with high precision. Density Functional Theory (DFT) is a widely employed method for optimizing the geometry of organic compounds, including 1,3-dioxin-4-one systems. nih.goveurjchem.com By using functionals such as B3LYP combined with a sufficiently large basis set like 6-311G**, researchers can calculate equilibrium geometries, yielding precise data on bond lengths, bond angles, and dihedral angles. tandfonline.comresearchgate.net
For 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one, these calculations would confirm the non-planar nature of the six-membered dioxinone ring. The optimization process seeks the lowest energy arrangement of the atoms, providing a detailed structural framework that is crucial for understanding the molecule's physical and chemical behavior. The presence of substituents, such as the gem-dimethyl group at the C2 position and the ethyl group at the C6 position, significantly influences the final geometry.
Below is a table of representative bond lengths for the core 1,3-dioxin-4-one ring, as would be determined by DFT calculations.
Analysis of Electronic Properties and Frontier Orbitals (HOMO, LUMO)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netmaterialsciencejournal.org
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. edu.krd For 1,3-dioxin-4-one systems, computational methods like Time-Dependent DFT (TD-DFT) are used to calculate these orbital energies. materialsciencejournal.org The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for nucleophilic and electrophilic attack, respectively. In 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one, the HOMO is expected to be localized around the C=C double bond and the ring oxygen atoms, while the LUMO is anticipated to be centered on the α,β-unsaturated carbonyl system.
The following table presents typical values for FMO analysis derived from DFT calculations for a representative 1,3-dioxin-4-one system.
Reactivity Descriptors and Mechanistic Insights from Theoretical Models
Beyond the HOMO-LUMO gap, a suite of global reactivity descriptors can be calculated from the orbital energies to quantify chemical behavior. These descriptors, rooted in conceptual DFT, include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). edu.krd Hardness and softness are related to the HOMO-LUMO gap; "hard" molecules have a large gap, while "soft" molecules have a small gap. edu.krd These parameters help predict how the molecule will interact with other reagents.
A key reaction of 1,3-dioxin-4-ones is their thermal decomposition via a retro-[4+2] cycloaddition (retro-Diels-Alder reaction) to generate a highly reactive acylketene intermediate and acetone (B3395972). nih.govrsc.orgresearchgate.net Theoretical models are invaluable for studying the mechanism of this transformation. By mapping the reaction pathway and calculating the energy of the transition state, computational chemistry can provide deep insights into the reaction kinetics and the factors that influence the ease of acylketene formation. nih.gov
A table of conceptual DFT reactivity descriptors for a model 1,3-dioxin-4-one system is provided below.
Conformational Analysis and Potential Energy Surface Studies
Molecules are not static entities; they exist as an ensemble of different conformations. A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. muni.czwikipedia.org By exploring the PES, computational chemists can identify stable conformers (energy minima) and the transition states (saddle points) that connect them. libretexts.org
For cyclic systems like 6-Ethyl-2,2-dimethyl- nih.govresearchgate.netdioxin-4-one, conformational analysis is crucial. The 1,3-dioxin-4-one ring is not planar and typically adopts a "half-boat" or similar puckered conformation to relieve ring strain. The exact conformation depends on the nature and position of substituents. Theoretical studies would involve systematically varying key dihedral angles of the ring and the ethyl substituent to map out the PES. This analysis reveals the most stable conformation of the molecule and the energy barriers to rotation or ring-flipping, which are critical for understanding its reactivity and interactions.
Applications of 6 Ethyl 2,2 Dimethyl 1 2 Dioxin 4 One in Advanced Organic Synthesis
Utilization as a Versatile Synthon for Complex Molecular Structures
6-Ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one serves as a stable and convenient synthetic equivalent of propioloylketene, a highly reactive intermediate. This characteristic makes it an invaluable synthon for the construction of intricate molecular architectures. The thermal or photochemical decomposition of the dioxinone ring leads to the in-situ generation of ethylketene, which can then be trapped by various nucleophiles and dienophiles to form more complex products. This strategy avoids the handling of the unstable ketene (B1206846) directly.
The versatility of 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one is further highlighted by its application in the synthesis of natural products and their analogues. While specific examples directly employing the 6-ethyl derivative are not extensively documented in publicly available literature, the closely related 2,2,6-trimethyl-1,3-dioxin-4-one has been instrumental in the synthesis of various complex molecules. chemimpex.com The principles of its reactivity are directly applicable to the 6-ethyl analogue, positioning it as a key precursor for introducing a propionylacetate moiety in a controlled manner.
Role in the Construction of Diverse Heterocyclic Scaffolds
The ability of 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one to generate a reactive ethylketene intermediate makes it a powerful tool for the synthesis of a wide array of heterocyclic compounds.
Synthesis of Pyran-2-one Derivatives
The thermal treatment of 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one induces a retro-Diels-Alder reaction, eliminating acetone (B3395972) and forming ethylketene. In the absence of other trapping agents, this ketene can undergo a [4+2] cycloaddition with itself to yield pyran-2-one derivatives. wikipedia.org Specifically, the dimerization of the generated ethylketene would lead to the formation of 4-hydroxy-3-propyl-6-ethyl-2H-pyran-2-one. This transformation provides a direct route to substituted pyran-2-ones, which are important structural motifs in many natural products and biologically active compounds. researchgate.net
| Reactant | Conditions | Product | Yield |
| 6-Ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one | Heat (e.g., in xylene) | 4-Hydroxy-3-propyl-6-ethyl-2H-pyran-2-one | Not specified in literature |
This table is based on the known reactivity of analogous 1,3-dioxin-4-ones.
Formation of β-Dicarbonyl Compounds
One of the most well-established applications of 1,3-dioxin-4-one derivatives is their reaction with nucleophiles to produce β-dicarbonyl compounds. sigmaaldrich.com When 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one is heated in the presence of an alcohol or an amine, the generated ethylketene is trapped to afford β-keto esters and β-keto amides, respectively. organic-chemistry.orgdntb.gov.uaresearchgate.net This method offers a convenient alternative to the often problematic direct acylation of enolates. nih.gov
The reaction proceeds cleanly and under relatively mild conditions, making it a highly attractive method for the synthesis of these important synthetic intermediates.
| Nucleophile | Product Type | General Product Structure |
| Alcohol (R'-OH) | β-Keto ester | Ethyl 3-oxopentanoate (B1256331) derivative |
| Amine (R'R''NH) | β-Keto amide | N,N-disubstituted-3-oxopentanamide |
This table illustrates the general reaction products with different nucleophiles.
Development of Oxazine and Pyrimidine (B1678525) Derivatives
The reactivity of 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one extends to the synthesis of nitrogen-containing heterocycles such as oxazines and pyrimidines. The reaction with imines, for instance, can lead to the formation of 1,3-oxazin-4-one derivatives through a [4+2] cycloaddition of the in-situ generated ethylketene. wmich.edu
Furthermore, reactions with compounds containing the N-C-N fragment, such as amidines or ureas, provide access to pyrimidine scaffolds. organic-chemistry.org For example, condensation with an amidine can yield a substituted pyrimidine ring, a core structure in numerous pharmaceuticals and biologically active molecules. nih.gov The reaction with isocyanates has been shown to produce 1,3-oxazine-2,4-diones. nih.gov
| Reagent | Heterocyclic Product |
| Imine (R-CH=N-R') | 1,3-Oxazin-4-one derivative |
| Amidine | Pyrimidine derivative |
| Isocyanate (R-N=C=O) | 1,3-Oxazine-2,4-dione derivative |
This table summarizes the formation of different heterocyclic systems.
Enabling Novel Reaction Methodologies and Chemical Transformations
The most significant contribution of 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one and its analogues to synthetic methodology is the controlled generation of highly reactive acylketenes. wikipedia.org This allows for the exploration of the rich chemistry of these intermediates in a practical manner. The ethylketene generated from this precursor can participate in a variety of pericyclic reactions, including [4+2] and [2+2] cycloadditions, with a range of dienophiles and olefinic partners. nih.gov
This approach has been pivotal in developing new routes to complex carbocyclic and heterocyclic systems. The ability to generate the reactive ketene under specific thermal or photochemical conditions provides a degree of control over the reaction pathway, enabling transformations that would be difficult to achieve through other methods. The reactivity of the generated acylketene is a cornerstone of the synthetic utility of 6-ethyl-2,2-dimethyl- nih.govnih.govdioxin-4-one, opening avenues for the discovery of novel chemical reactions and the efficient construction of complex molecular targets.
Future Research Directions and Uncharted Territories in Dioxinone Chemistry
Development of Asymmetric Synthetic Routes
The presence of a stereocenter at the 6-position of the dioxinone ring, when substituted asymmetrically, presents a compelling case for the development of enantioselective synthetic methods. The synthesis of single-enantiomer compounds is of paramount importance in fields such as medicinal chemistry and materials science, where stereochemistry often dictates biological activity or material properties.
Future research in this area will likely concentrate on the use of chiral catalysts to control the stereochemical outcome of the synthesis of 6-substituted dioxinones. Organocatalysis, transition-metal catalysis, and enzymatic resolutions are all promising strategies that could be adapted for the asymmetric synthesis of 6-Ethyl-2,2-dimethyl-dioxin-4-one. For instance, chiral Brønsted acids or phase-transfer catalysts could be employed in the cyclization step to induce enantioselectivity. The successful development of such methods would provide access to enantiopure building blocks for the synthesis of complex chiral molecules.
Table 1: Illustrative Data for Hypothetical Asymmetric Synthesis of 6-Ethyl-2,2-dimethyl-dioxin-4-one
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | (R)-BINOL-phosphoric acid | Toluene | 25 | 85 | 92 |
| 2 | Cinchona-based catalyst | Dichloromethane | 0 | 78 | 88 |
| 3 | Proline | DMSO | 40 | 65 | 75 |
| 4 | Lipase-mediated resolution | Hexane | 30 | 45 (for one enantiomer) | >99 |
Exploration of Catalytic Applications and Novel Reactivity Modes
Beyond its role as a synthetic intermediate, 6-Ethyl-2,2-dimethyl-dioxin-4-one could potentially be utilized in novel catalytic processes or be induced to undergo new types of chemical transformations. The dioxinone ring system is known to be a precursor to highly reactive ketene (B1206846) intermediates upon thermal or photochemical activation. The generation of ethylketene from this specific dioxinone could be harnessed in a variety of cycloaddition reactions to form complex cyclic systems.
Future investigations may focus on expanding the repertoire of reactions that this compound can participate in. This could include transition-metal-catalyzed cross-coupling reactions involving the C-6 position, or the development of cascade reactions that are initiated by the opening of the dioxinone ring. The exploration of its reactivity under non-conventional conditions, such as in ionic liquids or under mechanochemical activation, could also lead to the discovery of unprecedented chemical behavior.
Table 2: Potential Novel Reactivity Modes for 6-Ethyl-2,2-dimethyl-dioxin-4-one
| Reaction Type | Proposed Conditions | Potential Product Class |
| [2+2] Cycloaddition | Photolysis, with imines | β-Lactams |
| [4+2] Cycloaddition | Thermolysis, with dienes | Substituted cyclohexenones |
| Transition-metal catalysis | Pd(0), with aryl halides | 6-Aryl-substituted dioxinones |
| Cascade Reaction | Lewis acid activation | Polycyclic lactones |
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. The integration of the synthesis of 6-Ethyl-2,2-dimethyl-dioxin-4-one into continuous flow systems offers numerous advantages over traditional batch processing. Flow chemistry can provide enhanced safety, particularly when dealing with unstable intermediates, improved heat and mass transfer, and greater reproducibility and scalability.
Table 3: Comparison of Hypothetical Batch vs. Flow Synthesis of 6-Ethyl-2,2-dimethyl-dioxin-4-one
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours | Minutes |
| Temperature Control | Moderate | Excellent |
| Scalability | Limited | High |
| Safety | Potential for thermal runaway | Enhanced safety |
| Reproducibility | Operator-dependent | High |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Advanced computational modeling, such as Density Functional Theory (DFT), can be applied to 6-Ethyl-2,2-dimethyl-dioxin-4-one to gain deeper insights into its electronic structure, stability, and reactivity.
Future computational studies could focus on modeling the transition states of its reactions to predict reaction pathways and stereochemical outcomes. Such studies can guide the rational design of catalysts for its asymmetric synthesis and help in the prediction of its spectroscopic properties. Furthermore, computational screening of potential reactants and reaction conditions could accelerate the discovery of novel transformations and applications, thereby reducing the need for extensive empirical experimentation.
Table 4: Examples of Computable Parameters for 6-Ethyl-2,2-dimethyl-dioxin-4-one
| Computational Method | Parameter to be Investigated | Potential Insight |
| DFT | Transition state energies | Reaction mechanism and kinetics |
| TD-DFT | Electronic excitation energies | UV-Vis and CD spectra |
| Molecular Dynamics | Conformational analysis | Dynamic behavior in solution |
| QTAIM | Electron density distribution | Nature of chemical bonds |
Expansion of Synthetic Applications in Specialized Chemical Synthesis
While 6-Ethyl-2,2-dimethyl-dioxin-4-one is a valuable building block, its synthetic utility could be expanded into new areas of specialized chemical synthesis. Its potential as a precursor to chiral polyketides, which are an important class of natural products with diverse biological activities, is an area ripe for exploration.
Future research will likely target the incorporation of this dioxinone derivative into the total synthesis of complex natural products and pharmaceutically active compounds. Its use in the synthesis of functional materials, such as polymers and organic electronics, also represents a promising, yet largely unexplored, avenue. The development of new protecting group strategies and the telescoping of reaction sequences involving this compound could lead to more efficient and elegant synthetic routes to a wide range of valuable chemical entities.
Q & A
Q. What are the common synthetic routes for preparing 6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one?
- Methodological Answer : Two primary methods are widely used:
- Catalyst-free cyclization : Reacting salicylic acid derivatives with acetone or acetylenic esters under trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) conditions. This approach avoids metal catalysts and additives, ensuring cost-effectiveness and simplicity .
- CuI-mediated synthesis : Utilizing a copper iodide (CuI)-catalyzed addition between salicylic acid and acetylenic esters in a basic medium, followed by intramolecular cyclization. This method allows functionalization with substituents like ethynyl groups .
Q. How is this compound characterized structurally?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ring structure (e.g., methyl and ethyl groups at C2 and C6) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive confirmation of crystal packing and bond angles, as demonstrated for analogous dioxinone derivatives .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store in sealed containers under anhydrous conditions to prevent hydrolysis.
- Avoid exposure to strong bases or oxidizing agents, as the dioxinone ring may degrade. Stability is maintained in inert solvents like ethyl acetate or dichloromethane .
Advanced Research Questions
Q. How can this compound be functionalized for medicinal chemistry applications?
- Methodological Answer :
- Iodination : Introduce iodine at C6 using iodine and TFA/TFAA, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Alkylation/O-alkylation : React with methyl iodide (MeI) in DMSO/KCO to install methoxy groups, enhancing solubility or bioactivity .
- Conversion to salicylamides : Treat with primary amines to open the dioxinone ring, generating bioactive amide derivatives .
Q. What strategies enable enantioselective synthesis of dioxinone derivatives?
- Methodological Answer :
- Vinylogous Aldol Reaction : Use a chiral Lewis acid catalyst (e.g., combined Lewis acid systems) with silyl dienes derived from dioxinones. This method achieves >90% enantiomeric excess (ee), verified by HPLC on chiral columns (e.g., Chiralcel AD-H) .
- Dynamic Kinetic Resolution : Optimize reaction conditions (temperature, solvent) to control stereochemistry during cyclization or functionalization steps.
Q. How can contradictions in reaction yields between synthetic methods be resolved?
- Methodological Answer :
- Comparative Analysis : Evaluate variables such as:
- Reagent purity : Trace moisture in acetone or TFA can reduce yields in catalyst-free methods .
- Reaction time : Prolonged stirring (>12 hours) may degrade sensitive intermediates in metal-catalyzed routes .
- Workup protocols : Column chromatography vs. recrystallization can impact recovery rates .
Q. What computational tools are recommended for studying dioxinone reaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for cyclization steps (e.g., ring closure via keto-enol tautomerization).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
